N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-8-9-19(15(3)10-13)24-20(17-11-26-12-18(17)23-24)22-21(25)16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCBXKBBMGRZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, followed by the introduction of the dimethylphenyl and methylbenzamide groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Positional Isomerism in Benzamide Substituents :
The target compound’s 2-methylbenzamide group contrasts with compound 11’s 3,4-dimethylbenzamide. This positional difference likely modulates receptor interactions. Compound 11’s 3,4-dimethyl substitution enhances selectivity for CRY1 over CRY2, as demonstrated in human U2OS cells using a Bmal1 promoter-luciferase assay . The target compound’s 2-methyl substitution may alter binding kinetics due to steric or electronic effects, though experimental validation is required.- Aliphatic vs. Aromatic Substituents: BG14280 substitutes the benzamide with a cyclohexyl-acetamide group, increasing lipophilicity (logP ~3.5 estimated). The absence of aromaticity in BG14280’s R-group may diminish π-π stacking interactions critical for target binding compared to benzamide-containing analogs .
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a therapeutic agent against various diseases.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole fused ring system with a dimethylphenyl substituent and a methylbenzamide moiety. Its molecular formula is CHNS, with a molecular weight of approximately 300.43 g/mol. The structural arrangement enhances its lipophilicity and biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Antitumor Activity :
- Studies have shown that thieno[3,4-c]pyrazole derivatives possess significant antitumor properties. For instance, compounds within this class have been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth in vitro and in vivo.
- A specific study reported that thieno[3,4-c]pyrazole derivatives exhibited IC values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 .
-
Mechanism of Action :
- The antitumor effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, these compounds may inhibit the activity of certain kinases or modulate apoptotic pathways.
- A detailed mechanism involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors has been suggested .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of substituents like 2,4-dimethylphenyl enhances lipophilicity and may improve cell membrane permeability.
| Substituent | Effect on Activity |
|---|---|
| 2,4-Dimethylphenyl | Increased lipophilicity |
| Methyl group on benzamide | Enhanced binding affinity |
| Variations in heterocyclic structure | Altered pharmacokinetics and efficacy |
Case Studies
- Case Study 1 : A study evaluated the effects of various thieno[3,4-c]pyrazole derivatives on cancer cell lines. The results indicated that modifications in the benzamide moiety significantly impacted cytotoxicity levels.
- Case Study 2 : In another investigation focusing on antimicrobial properties, specific derivatives were tested against fungal strains with promising results indicating potential for further development as antifungal agents.
Q & A
Q. What are the established synthetic routes for N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide?
The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves cyclocondensation of substituted pyrazole precursors with thiophene derivatives under reflux conditions. For example, Mannich reactions (e.g., involving chloro-phenolic intermediates) are employed to introduce substituents, followed by coupling with benzamide groups using carbodiimide-based coupling agents. Purification often involves recrystallization from methanol or ethanol, with yields optimized by controlling reaction temperature and stoichiometry .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., distinguishing methyl groups at 2,4-positions on the phenyl ring) .
- HPLC : For assessing purity (>95% typical), using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
Q. How is crystallographic data for this compound refined, and which software is preferred?
Single-crystal X-ray diffraction data are refined using SHELXL , which is optimized for small-molecule structures. The software handles anisotropic displacement parameters and resolves disorder in aromatic systems. Hydrogen atoms are typically placed geometrically and refined using a riding model. R-factors below 0.05 indicate high-quality refinement .
Q. What are the primary challenges in isolating this compound due to its structural complexity?
- Solubility issues : The hydrophobic thienopyrazole core requires polar aprotic solvents (e.g., DMF) for dissolution.
- Byproduct formation : Side reactions during cyclization (e.g., dimerization) necessitate careful monitoring via TLC or LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to study binding affinities. For example:
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature).
- Metabolic stability tests : Use hepatic microsomes to identify confounding factors like rapid degradation .
- Structural analogs : Synthesize derivatives to isolate contributions of specific substituents (e.g., methyl vs. chloro groups) .
Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?
- Systematic substitution : Replace the 2-methylbenzamide group with electron-withdrawing/donating groups (e.g., nitro, methoxy).
- Biological profiling : Test analogs against enzyme panels (e.g., kinases) to correlate substituent effects with activity.
- QSAR modeling : Use Hammett constants or logP values to predict activity trends .
Q. What methodological advancements improve reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
